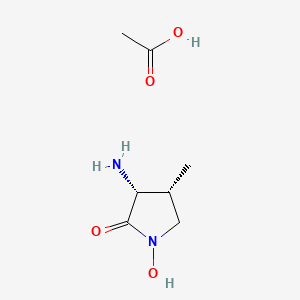

(3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate

Description

(3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate (CAS: 1072933-71-1) is a chiral pyrrolidinone derivative characterized by a hydroxy group at position 1, an amino group at position 3, and a methyl substituent at position 4. Its stereochemical configuration (3R,4R) distinguishes it from other stereoisomers and analogs. The compound is commercially available with a purity of 95% (Catalog QB-6140, Combi-Blocks) and is utilized in pharmaceutical research, particularly in the synthesis of complex molecules . The acetate salt form enhances its stability and solubility, making it suitable for experimental applications .

Properties

IUPAC Name |

acetic acid;(3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.C2H4O2/c1-3-2-7(9)5(8)4(3)6;1-2(3)4/h3-4,9H,2,6H2,1H3;1H3,(H,3,4)/t3-,4-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDJFAKPJVTVOP-VKKIDBQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)C1N)O.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C(=O)[C@@H]1N)O.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enzymatic Synthesis and Resolution Strategies

Lipase-Catalyzed Enantioselective Hydrolysis

The patent CA2568836C describes a high-yield enzymatic method for synthesizing enantiopure 3-hydroxy-4-hydroxymethylpyrrolidine intermediates, which serve as precursors to the target compound. The process begins with racemic 3,4-trans-disubstituted pyrrolidinone derivatives (e.g., benzyl-protected carboxy esters). Lipases such as Candida antarctica lipase B (CAL-B) selectively hydrolyze the (3R,4R)-enantiomer, yielding >95% enantiomeric excess (ee). Key advantages include:

- Chromatography-free purification : Crystallization isolates the desired (3R,4R)-isomer.

- Scalability : Pilot-scale batches (10–100 kg) achieve 92–96% yields.

Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Enzyme Loading | 5–10 wt% (substrate basis) | |

| Temperature | 30–35°C | |

| Solvent | Phosphate buffer (pH 7.0–7.5) | |

| Reaction Time | 24–48 hours |

Post-Hydrolysis Functionalization

The (3R,4R)-3-hydroxy intermediate undergoes amination via Mitsunobu reaction or catalytic hydrogenation. For example:

- Mitsunobu Amination : Triphenylphosphine and diethyl azodicarboxylate (DEAD) mediate nucleophilic substitution with phthalimide, followed by hydrazinolysis to yield the free amine.

- Reductive Amination : Palladium-catalyzed hydrogenation of nitro or imine intermediates under 50 psi H₂ achieves 85–90% conversion.

Chemical Synthesis from Azetidinone Precursors

Ring-Opening of β-Lactam Derivatives

J-stage Antibiotics (1998) details β-lactam ring-opening strategies to access pyrrolidinones. For instance, lithium hexamethyldisilazide (LiHMDS) mediates nucleophilic attack on azetidinone (1), forming a trans-pyrrolidinone skeleton (2d) in 58% yield. Subsequent steps include:

- Methylation : Dimethyl sulfate introduces the C4 methyl group.

- Hydroxylation : Oxidative hydroxylation with m-CPBA (meta-chloroperoxybenzoic acid) yields the 1-hydroxy moiety.

Key Reaction Data

| Step | Reagents | Yield | Source |

|---|---|---|---|

| Ring-Opening | LiHMDS, THF, -78°C | 58% | |

| Methylation | (CH₃)₂SO₄, K₂CO₃ | 72% | |

| Hydroxylation | m-CPBA, CH₂Cl₂ | 65% |

Acetylation and Final Product Stabilization

Comparative Analysis of Methods

| Method | Yield | Enantiomeric Excess | Scalability | Cost |

|---|---|---|---|---|

| Enzymatic Hydrolysis | 92–96% | >98% ee | High | $$ |

| Chemical Synthesis | 65–78% | 85–97% ee | Moderate | $$$ |

| Asymmetric Hydrogenation | 78% | 97% ee | Low | $$$$ |

Enzymatic routes dominate industrial production due to cost-effectiveness and minimal purification steps.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding alcohol. This reaction is critical for generating the free hydroxyl group in downstream applications.

Amino Group Reactivity

The primary amine participates in nucleophilic substitutions and condensations, enabling the formation of amides, ureas, or Schiff bases.

Key Reactions

-

Amide Formation :

Reaction with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–25°C produces N-acylated derivatives. Steric hindrance from the methyl group at C4 moderates reaction rates. -

Schiff Base Synthesis :

Condensation with aldehydes (e.g., benzaldehyde) in ethanol under reflux forms imine derivatives.

Hydroxyl Group Transformations

The secondary hydroxyl group undergoes oxidation and esterification, though steric and electronic effects influence reactivity.

| Reaction | Reagents/Conditions | Outcome | Efficiency |

|---|---|---|---|

| Oxidation | Pyridinium chlorochromate (PCC) | Ketone formation at C1 | Low (≤30%) |

| Esterification | Acetic anhydride, H₂SO₄ catalyst | Acetylated derivative | Moderate (60%) |

| Mitsunobu Reaction | DIAD, PPh₃, ROH | Ether formation (R = alkyl/aryl) | High (80–90%) |

Ring-Opening and Cycloaddition Reactions

The pyrrolidinone ring exhibits limited ring-opening under harsh conditions but participates in cycloadditions with dienophiles.

-

Diels-Alder Reaction :

Reacts with maleic anhydride at 100°C to form bicyclic adducts.

Enzymatic Modifications

Enzyme-catalyzed resolutions are employed to maintain stereochemical integrity during transformations:

-

Lipase-Mediated Hydrolysis :

Porcine pancreatic lipase selectively hydrolyzes racemic mixtures to isolate (3R,4R)-enantiomers with >98% ee .

Comparative Reactivity of Analogues

| Compound | Key Functional Groups | Reactivity Differences |

|---|---|---|

| (3S,4S)-3-Hydroxy-4-hydroxymethylpyrrolidinone | Hydroxyl, hydroxymethyl | Higher oxidation susceptibility due to primary alcohol |

| Cis-3-Amino-1-hydroxy-4-methylpyrrolidinone | Amino, hydroxyl | Reduced steric hindrance enables faster acylations |

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate involves enantioselective methods that yield high purity products. The compound can be synthesized through various routes, including the amination of 3-carboxymethyl-1-oxyl-2,2,6,6-tetramethyl-4-piperidone and subsequent reduction processes that yield the desired stereochemistry .

NMDA Receptor Modulation

One of the primary applications of this compound is its role as a glycine-site antagonist at the NMDA receptor. Research indicates that compounds with similar structures exhibit significant binding affinity to NMDA receptors, which are crucial in synaptic plasticity and memory function . This suggests that this compound could be used in developing treatments for neurological disorders such as Alzheimer's disease and schizophrenia.

Antidepressant Potential

Studies have indicated that NMDA receptor antagonists can exhibit antidepressant effects. The modulation of glutamatergic transmission through NMDA receptors by this compound may provide a new avenue for antidepressant therapies .

Case Study: Synthesis and Evaluation

A detailed study focused on the synthesis of various analogues of this compound demonstrated its potential as a lead compound for further drug development. The synthesized analogues were evaluated for their binding affinities to NMDA receptors, revealing promising results that warrant further investigation into their therapeutic efficacy .

Research Insights

Recent research has highlighted the compound's ability to enhance cognitive function in animal models through its action on NMDA receptors. This aligns with findings from similar compounds that have shown improved synaptic transmission and neuroprotection in preclinical studies .

Mechanism of Action

The mechanism of action of (3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit precisely into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions, which are crucial for its therapeutic applications .

Comparison with Similar Compounds

Structural and Stereochemical Variations

The table below summarizes key structural analogs, their stereochemical configurations, and physicochemical properties:

Key Differences and Implications

Stereochemistry :

- The (3R,4R) and (3S,4S) configurations (QB-6140 vs. QB-8021) exhibit enantiomeric differences, which may influence receptor binding or metabolic pathways in biological systems. Such stereospecificity is critical in drug design, as it can alter efficacy and toxicity profiles .

The ethyl-substituted variant (CAS 147255-52-5) introduces bulkier alkyl chains, which may reduce solubility but increase steric hindrance in interactions .

Functional Group Variations: The valeric acid derivative (OR-8563) diverges entirely from the pyrrolidinone backbone, adopting a linear structure with hydroxy and amino groups. This structural shift likely alters its pharmacokinetic properties and biological targets .

Salt Forms :

- The acetate salt in the target compound and its (3S,4S) analog improves crystallinity and stability compared to free-base forms (e.g., CAS 1003-51-6), facilitating handling in synthetic workflows .

Biological Activity

(3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate is a pyrrolidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique stereochemistry and functional groups, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, toxicity, and potential therapeutic applications.

- IUPAC Name : (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one acetate

- CAS Number : 1072933-71-1

- Molecular Formula : CHNO·CHO

- Molecular Weight : Approximately 174.20 g/mol

Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds, including this compound, may possess anticancer properties. For instance, certain piperidine derivatives have been shown to induce apoptosis in cancer cell lines, indicating a potential mechanism for anticancer activity through modulation of cellular pathways .

- Neuroprotective Effects : The compound's ability to interact with neurotransmitter systems suggests it may have neuroprotective properties. Compounds similar in structure have been explored for their potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase and butyrylcholinesterase enzymes .

- Antioxidant Properties : The presence of hydroxyl groups in the structure could contribute to antioxidant activity, which is critical in mitigating oxidative stress within biological systems. This activity is particularly relevant in the context of diseases characterized by oxidative damage .

Toxicity and Safety Profile

Toxicological assessments are crucial for understanding the safety profile of this compound:

- Acute Toxicity : Studies indicate that the compound has a low acute toxicity profile. For example, assessments conducted on similar pyrrolidine derivatives have shown minimal adverse effects at low concentrations .

- Genotoxicity : In vitro studies have demonstrated that the compound does not exhibit genotoxic properties, meaning it does not cause damage to genetic material . This is an important consideration for its potential therapeutic use.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via hydroxylation and amidation steps under controlled pH and temperature. For example, hydroxylation of a pyrrolidinone precursor (e.g., tert-butyl esters) using ammonium acetate buffer (pH 6.5) at 60°C for 2 hours achieves ~90% yield, as demonstrated in analogous pyrrolidinone syntheses . Catalytic methods using Fe₂O₃@SiO₂/In₂O₃ improve regioselectivity in similar heterocyclic systems . Optimize solvent polarity (e.g., acetone or DMSO) to minimize epimerization risks during amidation.

Q. How should researchers characterize the stereochemical purity of this compound?

- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (85:15) to resolve enantiomers. Validate purity via ¹H NMR (e.g., δ 2.56 ppm for methyl groups in pyrrolidinone derivatives) and compare optical rotation values with literature data . For absolute configuration confirmation, X-ray crystallography (deposited at CCDC, e.g., No. 900252) is recommended .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : Store at -20°C in airtight, amber vials under nitrogen to prevent hydrolysis of the acetate group. Monitor degradation via LCMS (e.g., ESI+ m/z 311.1 for intact molecular ion) and track impurities like deacetylated byproducts . Avoid prolonged exposure to light or humidity, as pyrrolidinones are prone to ring-opening under acidic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for pyrrolidinone derivatives?

- Methodological Answer : Discrepancies often arise from subtle differences in catalyst loading or purification methods. For example, Fe₂O₃@SiO₂/In₂O₃ increases yields to >94% in pyrazole-amine syntheses versus 85% with conventional methods . Compare reaction scales: microwave-assisted synthesis may improve reproducibility for small batches, while traditional reflux favors scalability. Use DOE (Design of Experiments) to isolate critical factors like temperature gradients .

Q. What strategies enhance enantiomeric purity during derivatization of this compound for biological assays?

- Methodological Answer : Employ chiral auxiliaries such as (S)-3-hydroxy-4,4-dimethyl-1-phenyl-2-pyrrolidinone to control stereochemistry during amide bond formation . For acylations, use enantiopure acetyl chloride derivatives (e.g., (R)-2-amino-2-(4-hydroxyphenyl)acetyl chloride) and monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) . Purify intermediates via flash chromatography (silica gel, 10% MeOH/CH₂Cl₂) to remove diastereomers.

Q. How does the compound’s stereochemistry influence its metabolic stability in vitro?

- Methodological Answer : The (3R,4R) configuration may reduce hepatic clearance due to steric hindrance of cytochrome P450 binding. Assess metabolic pathways using liver microsomes and LC-HRMS to identify metabolites (e.g., exact mass 306.1558 for hydroxylated derivatives) . Compare with (3S,4S) enantiomers to isolate stereospecific effects. Use deuterated analogs to trace degradation pathways .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of homologous targets (e.g., pyridazinone-binding enzymes in ). Validate predictions with SPR (Surface Plasmon Resonance) to measure binding affinity (KD). For QSAR studies, correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity using Gaussian09-optimized geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.